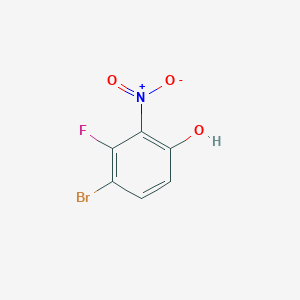
2-Ethynyl-1,4-difluorobenzene
Overview
Description
2-Ethynyl-1,4-difluorobenzene is an organic compound with the molecular formula C8H4F2 It is characterized by the presence of an ethynyl group (-C≡CH) attached to a benzene ring that also contains two fluorine atoms at the 1 and 4 positions
Mechanism of Action
Target of Action
It’s known that this compound is an alkyne bearing fluoro groups in the phenyl ring .
Mode of Action
The mode of action of 2-Ethynyl-1,4-difluorobenzene involves electrophilic aromatic substitution . This is a two-step mechanism:
- The electrons in the pi bond attack the electrophile. One carbon gets a positive charge, the other forms a Carbon-Electrophile bond. This forms the arenium ion, which is conjugated but not aromatic . The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the Carbon-Hydrogen bond to form a Carbon-Carbon double bond, and aromaticity is reformed .
Biochemical Pathways
This compound may be used to synthesize sulfonated poly(arylene ether)s containing this compound and 4-[Trifluorovinyl(oxy)]phenol . It may also be employed for the preparation of 4-(2,4-difluorophenylethynyl)-3-methyl-5-phenylisoxazole .
Result of Action
The compound’s ability to participate in the synthesis of other compounds suggests it may have significant effects at the molecular level .
Action Environment
It’s known that the compound should be stored at a temperature between 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethynyl-1,4-difluorobenzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where a terminal alkyne (such as ethynyl) is coupled with a halogenated aromatic compound (such as 1,4-difluorobenzene) in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under mild conditions, with the use of a base such as triethylamine or potassium carbonate to facilitate the coupling process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-1,4-difluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atoms on the benzene ring make it less reactive towards electrophilic substitution compared to non-fluorinated benzene derivatives.
Nucleophilic Addition: The ethynyl group can participate in nucleophilic addition reactions, forming new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form carbonyl-containing derivatives or reduction to form saturated hydrocarbons.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions to introduce new substituents onto the benzene ring.
Nucleophilic Addition: Strong nucleophiles like organolithium or Grignard reagents are commonly employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield brominated or nitrated derivatives, while nucleophilic addition can result in the formation of new alkyl or aryl groups attached to the ethynyl moiety.
Scientific Research Applications
2-Ethynyl-1,4-difluorobenzene has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, such as polymers and copolymers, which exhibit unique mechanical and thermal properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Although specific biological applications are less documented, its derivatives may be explored for potential biological activity and therapeutic uses.
Comparison with Similar Compounds
1-Ethynyl-2,4-difluorobenzene: Similar structure but with fluorine atoms at different positions, affecting its reactivity and applications.
1-Ethynyl-4-fluorobenzene: Contains only one fluorine atom, leading to different chemical properties and uses.
Phenylacetylene: Lacks fluorine atoms, making it more reactive towards electrophilic aromatic substitution.
Uniqueness: 2-Ethynyl-1,4-difluorobenzene is unique due to the presence of both an ethynyl group and two fluorine atoms, which impart distinct electronic and steric effects. These features make it a valuable compound for designing new materials and exploring novel chemical reactions.
Properties
IUPAC Name |
2-ethynyl-1,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUGAEKNPIPMED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![9,10-Bis[N-(2-naphthyl)anilino]anthracene](/img/structure/B1524200.png)



